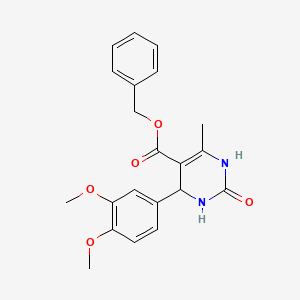

Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Structurally, it features a 3,4-dimethoxyphenyl group at the C4 position, a methyl group at C6, and a benzyl ester at the C5 carboxylate position. The benzyl ester substituent distinguishes this compound from other DHPM analogs, as aromatic ester groups can enhance lipophilicity and influence biological interactions .

Properties

IUPAC Name |

benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-13-18(20(24)28-12-14-7-5-4-6-8-14)19(23-21(25)22-13)15-9-10-16(26-2)17(11-15)27-3/h4-11,19H,12H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAOSVDOPFBOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation of benzyl acetoacetate with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with urea or thiourea under reflux conditions. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations :

Cytotoxicity and Enzyme Inhibition

Insights :

- The methyl ester analog demonstrates moderate cytotoxicity (IC50 = 314.3 µM), while the benzyl derivative lacks reported data.

- Bromination at the aryl ring (e.g., 3-bromo-4,5-dimethoxyphenyl) significantly enhances thymidine phosphorylase inhibition (82% vs. 57% for non-brominated methyl analog) .

Biological Activity

Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tetrahydropyrimidine scaffold with a benzyl group and a 3,4-dimethoxyphenyl substituent . The synthesis typically involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters to form pyrimidine derivatives. This reaction is significant for producing compounds with potential biological activity.

Structural Features

| Structural Feature | Description |

|---|---|

| Benzyl Group | Enhances lipophilicity and biological interactions. |

| Dimethoxyphenyl Group | Increases reactivity and may enhance binding to biological targets. |

| Tetrahydropyrimidine Core | Associated with various pharmacological activities. |

Biological Activities

Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities including:

- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that tetrahydropyrimidines can induce apoptosis in cancer cells.

- Antimicrobial Properties : The presence of the dimethoxyphenyl group may enhance interactions with microbial targets.

- Antihypertensive Effects : Some derivatives have been noted for their ability to lower blood pressure.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or hypertension.

- Receptor Modulation : It could modulate receptor activity related to cellular signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.

Anticancer Activity

A study conducted on various tetrahydropyrimidine derivatives demonstrated that those structurally similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer) . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Properties

Research has indicated that compounds featuring similar structural motifs possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The dimethoxyphenyl group enhances the compound's ability to penetrate bacterial membranes .

Pharmacological Profiles

A comparative analysis of related compounds revealed that this compound exhibits unique properties due to its specific substitution pattern:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains a thiophene ring | Antihypertensive and anti-inflammatory |

| Ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains thioether functionality | Anticancer properties |

| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Hydroxy substituent on phenyl ring | Antimicrobial activity |

Q & A

Q. What are the standard synthetic routes for synthesizing this tetrahydropyrimidine derivative?

The compound is typically synthesized via a multi-step protocol involving:

- Condensation reactions : Reacting substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) in the presence of urea or thiourea and a catalyst (e.g., ammonium acetate or HCl). This forms the tetrahydropyrimidine (Biginelli) core .

- Cyclization : Heating under reflux in solvents like ethanol or acetic acid to promote ring closure .

- Esterification : Introducing the benzyl ester group via nucleophilic substitution or transesterification .

Key Tip : Monitor reaction progress using TLC or HPLC to optimize intermediate purity .

Q. What spectroscopic and crystallographic methods are used for structural validation?

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and ring formation (e.g., δ 5.3–5.5 ppm for the C4-H proton in tetrahydropyrimidines) .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions. For example, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 12.6876 Å, β = 114.443°) are common .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 397.12 for C21H22N2O5) .

Q. How is preliminary biological activity screening conducted?

- Enzyme Inhibition Assays : Test against targets like thymidine phosphorylase (TP) using spectrophotometric methods (e.g., IC50 determination at 37°C in phosphate buffer) .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrahydropyrimidine synthesis be mitigated?

Regioselectivity issues arise during cyclization due to competing reaction pathways. Strategies include:

- Catalyst Optimization : Use Lewis acids (e.g., FeCl3) to direct electron-deficient aldehydes toward 4-substituted products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .

- Temperature Control : Lower temperatures (50–60°C) reduce decomposition of sensitive intermediates .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC50 values or efficacy may stem from:

- Assay Variability : Standardize protocols (e.g., buffer pH, incubation time) across studies. For example, TP inhibition assays show ±5% error when pH is maintained at 7.4 .

- Structural Analogues : Compare activity trends across derivatives (see Table 1).

- Molecular Dynamics (MD) Simulations : Model ligand-target interactions to identify critical binding residues (e.g., Lys100 in TP) .

Table 1 : Bioactivity of Selected Tetrahydropyrimidine Derivatives

| Compound Substituents | Thymidine Phosphorylase IC50 (µM) | Cytotoxicity (HeLa, IC50 µM) |

|---|---|---|

| 3,4-Dimethoxyphenyl (Target) | 345.4 ± 0.5 | 55.0 |

| 3-Bromo-4,5-dimethoxyphenyl | 424.1 ± 0.9 | 20.0 |

| 4-Ethoxyphenyl | 394.3 ± 4.3 | 61.9 |

| Data adapted from |

Q. How are computational tools applied to elucidate mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, the 3,4-dimethoxyphenyl group forms π-π interactions with TP’s hydrophobic pocket .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide lead optimization .

- Crystallographic Refinement : SHELXL refines X-ray data to resolve disorder in flexible side chains (e.g., benzyl ester groups) .

Q. What strategies improve yield and scalability in industrial research?

- Continuous Flow Reactors : Enhance heat/mass transfer for cyclization steps, achieving >90% yield in <2 hours .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or use solvent-free conditions .

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Methodological Challenges and Solutions

- Handling Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins .

- Chromatographic Purity : Optimize HPLC gradients (e.g., 70:30 acetonitrile/water → 90:10 over 15 mins) to separate diastereomers .

- Spectral Overlaps in NMR : Apply 2D techniques (HSQC, HMBC) to assign quaternary carbons in crowded regions (e.g., δ 160–170 ppm for carbonyls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.